REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[NH2:5].[Cl:6][c:7]1[c:8]([C:9](=[O:10])[OH:11])[cH:12][c:13]([S:17](=[O:18])(=[O:19])[Cl:20])[c:14]([F:16])[cH:15]1.[O:21]1[CH2:22][CH2:23][O:24][CH2:25][CH2:26]1>>[C:1]([CH3:2])([CH3:3])([CH3:4])[NH:5][S:17]([c:13]1[cH:12][c:8]([C:9](=[O:10])[OH:11])[c:7]([Cl:6])[cH:15][c:14]1[F:16])(=[O:18])=[O:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc(S(=O)(=O)Cl)c(F)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Type
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product
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Smiles
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CC(C)(C)NS(=O)(=O)c1cc(C(=O)O)c(Cl)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |